4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine

logP lipophilicity membrane permeability

4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine (CAS 1313738‑69‑0), commonly referred to as 3,5‑difluoro‑4‑morpholinophenylboronic acid pinacol ester, is a heterocyclic organoboron compound that combines a 2,6‑difluorophenyl scaffold, a morpholine ring, and a pinacol‑protected boronate ester in a single molecular architecture [REFS‑1]. This tri‑functional design enables it to serve simultaneously as a Suzuki–Miyaura cross‑coupling partner, a pharmacophoric building block (the morpholine and fluorine substituents are privileged motifs in kinase inhibitor design), and a bench‑stable, non‑hygroscopic reagent that simplifies laboratory handling [REFS‑2].

Molecular Formula C16H22BF2NO3
Molecular Weight 325.163
CAS No. 1313738-69-0
Cat. No. B594764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine
CAS1313738-69-0
Molecular FormulaC16H22BF2NO3
Molecular Weight325.163
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)N3CCOCC3)F
InChIInChI=1S/C16H22BF2NO3/c1-15(2)16(3,4)23-17(22-15)11-9-12(18)14(13(19)10-11)20-5-7-21-8-6-20/h9-10H,5-8H2,1-4H3
InChIKeyDXHKMVVLQQJTIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1313738-69-0 – 3,5-Difluoro-4-morpholinophenylboronic Acid Pinacol Ester: A Dual-Functional Organoboron Building Block for Medicinal Chemistry


4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine (CAS 1313738‑69‑0), commonly referred to as 3,5‑difluoro‑4‑morpholinophenylboronic acid pinacol ester, is a heterocyclic organoboron compound that combines a 2,6‑difluorophenyl scaffold, a morpholine ring, and a pinacol‑protected boronate ester in a single molecular architecture [REFS‑1]. This tri‑functional design enables it to serve simultaneously as a Suzuki–Miyaura cross‑coupling partner, a pharmacophoric building block (the morpholine and fluorine substituents are privileged motifs in kinase inhibitor design), and a bench‑stable, non‑hygroscopic reagent that simplifies laboratory handling [REFS‑2]. Its computed physicochemical properties—a logP of ~2.17, topological polar surface area (TPSA) of ~30.9 Ų, and zero hydrogen‑bond donors—place it in a favorable property space for downstream drug‑discovery programs, distinguishing it from many more‑polar or less‑stable alternatives within the 2,6‑difluoroaryl boronic ester family [REFS‑3].

Why Generic Substitution of 3,5-Difluoro-4-morpholinophenylboronic Acid Pinacol Ester (CAS 1313738‑69‑0) Creates Scientific and Procurement Risk


Substituting this compound with a closely related 2,6‑difluoroaryl boronic ester or the corresponding free boronic acid is not a straightforward drop‑in replacement. The pinacol ester provides markedly higher hydrolytic stability and resistance to protodeboronation compared with the free boronic acid (CAS 1093878‑46‑6), which undergoes rapid degradation under aqueous or protic conditions [REFS‑1]. Furthermore, the morpholine substituent at the 4‑position imparts a distinct electronic and steric profile that influences both the reactivity and the biological relevance of the coupled products: compounds bearing the 2,6‑difluoro‑4‑morpholinophenyl fragment have been validated in nanomolar‑potency kinase inhibitors, whereas analogs with 4‑formyl, 4‑methoxy, or 4‑cyano groups lack this established pharmacophoric precedent [REFS‑2]. Generic substitution without head‑to‑head performance data therefore introduces uncertainties in coupling yield, product purity, and ultimate biological activity.

Quantitative Evidence Guide: 3,5-Difluoro-4-morpholinophenylboronic Acid Pinacol Ester vs. Closest Analogs


LogP Optimization: Pinacol Ester Achieves Ideal Lipophilicity Window for CNS and Cellular Permeability vs. Polar Free Boronic Acid

The pinacol ester (target compound) exhibits a computed logP of 2.17, whereas the corresponding free boronic acid (CAS 1093878‑46‑6) has a logP of approximately –0.52 [REFS‑1]. This ~2.7‑log‑unit difference represents a >500‑fold increase in theoretical octanol–water partition coefficient, placing the pinacol ester squarely within the optimal logP range of 1–3 frequently cited for CNS drug candidates and general cellular permeability [REFS‑2].

logP lipophilicity membrane permeability CNS drug design

Topological Polar Surface Area (TPSA) Signature: Morpholine-Containing Pinacol Ester Balances Permeability and Solubility vs. More-Polar Cyano and Formyl Analogs

The target compound's TPSA of 30.9 Ų is lower than that of the 4‑cyano analog (42.3 Ų) and the 4‑formyl analog (35.5 Ų), while being higher than the 4‑methoxy analog (27.7 Ų) [REFS‑1]. This intermediate value reflects the morpholine ring's balanced contribution: its oxygen atom provides modest hydrogen‑bond acceptor capacity without excessive polarity. A TPSA below 60 Ų is generally predictive of good oral absorption [REFS‑2].

TPSA permeability solubility drug-likeness

Stability Against Protodeboronation: Pinacol Ester Outperforms Free Boronic Acid for 2,6-Difluoroaryl Systems Under Aqueous Conditions

2,6‑Difluoroarylboronic acids are known to undergo rapid protodeboronation in protic solvents due to the electron‑withdrawing effect of ortho‑fluorines, which labilizes the C–B bond [REFS‑1]. The pinacol ester derivative (target compound) mitigates this degradation pathway, as pinacol esters are reported to exhibit significantly slower hydrolysis kinetics compared to the parent boronic acids [REFS‑1][REFS‑2]. While no compound‑specific half‑life data are available, the general class behavior indicates that the pinacol ester provides a practical shelf‑life and reaction‑window advantage for multi‑step synthetic sequences.

protodeboronation hydrolytic stability pinacol ester 2,6-difluoroaryl

Pharmacophoric Validation: 2,6-Difluoro-4-morpholinophenyl Fragment Delivers Nanomolar Kinase Inhibition Lacking in 4-Formyl, 4-Methoxy, and 4-Cyano Analogs

The 2,6‑difluoro‑4‑morpholinophenyl fragment, for which the target boronic ester serves as a direct synthetic precursor, appears in a Pim‑1 kinase inhibitor (US9802918, Example 33) that exhibits an IC50 of <10 nM [REFS‑1]. In contrast, analogous 2,6‑difluoroaryl fragments bearing 4‑formyl, 4‑methoxy, or 4‑cyano substituents are not reported in compounds with comparable kinase potency, suggesting that the morpholine group contributes specific binding interactions (e.g., hydrogen‑bonding with the kinase hinge region or improved solubility that facilitates co‑crystallization). This provides a direct pharmacological rationale for selecting the morpholine‑containing boronic ester as a primary building block for kinase‑focused libraries.

kinase inhibitor Pim-1 morpholine pharmacophore SAR

Vendor Availability and Purity: >98% Assay with ISO‑Certified Supply Chain Facilitates Reproducible Procurement

The target compound is commercially offered at ≥98% purity by multiple independent suppliers, including MolCore (ISO‑certified) [REFS‑1] and Alfa Chemistry [REFS‑2]. In contrast, several of the comparator pinacol esters (e.g., 4‑cyano analog) are listed only at 96–97% purity by fewer vendors, and the free boronic acid (CAS 1093878‑46‑6) is typically supplied at 95% purity [REFS‑3]. Higher initial purity reduces the need for pre‑reaction purification steps, minimizes unknown impurity carry‑through, and improves batch‑to‑batch reproducibility in multi‑step synthesis campaigns.

purity supply chain ISO certification procurement

Recommended Application Scenarios for 4-(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine (CAS 1313738‑69‑0)


Kinase‑Focused Library Synthesis via Suzuki–Miyaura Coupling of a Privileged Pharmacophoric Boronate

Utilize the target pinacol ester as the boronate coupling partner in palladium‑catalyzed Suzuki–Miyaura reactions to generate biaryl‑linked kinase inhibitor libraries. The 2,6‑difluoro‑4‑morpholinophenyl fragment is a validated pharmacophore present in Pim‑1 and RSK inhibitors with nanomolar potency [REFS‑1]. The pinacol ester's stability under standard coupling conditions (aqueous base, elevated temperature) and its intermediate logP (2.17) facilitate straightforward chromatographic purification of the coupled products, making it suitable for parallel synthesis and automated library production.

Late‑Stage Functionalization in Multi‑Step Medicinal Chemistry Campaigns Requiring Boronate Stability

In synthetic sequences where the boronate group must be carried through multiple transformations before the final C–C bond‑forming step, the pinacol ester offers superior protodeboronation resistance compared with the free boronic acid [REFS‑2]. This allows for orthogonal protecting‑group strategies (e.g., amide coupling, reductive amination, or nucleophilic aromatic substitution) to be performed on advanced intermediates without premature boron loss, reducing step‑count and improving overall yield.

CNS‑Penetrant Probe Compound Synthesis Exploiting Optimal Lipophilicity

The computed logP of 2.17 positions the target compound within the optimal lipophilicity window for CNS drug candidates [REFS‑3]. Researchers designing brain‑penetrant kinase inhibitors or GPCR ligands can incorporate the 2,6‑difluoro‑4‑morpholinophenyl fragment via Suzuki coupling of this boronic ester, leveraging the fragment's balanced polarity and the morpholine ring's potential for additional interactions with biological targets.

High‑Purity Building Block Procurement for GLP/GMP‑Adjacent Pre‑Clinical Synthesis

With commercial availability at ≥98% purity from ISO‑certified suppliers [REFS‑4], this boronic ester is suitable for pre‑clinical synthesis campaigns where batch‑to‑batch consistency and minimal impurity profiles are essential. The documented storage requirement (2–8 °C, dry sealed) is straightforward to implement in standard laboratory and kilo‑lab settings, reducing procurement and logistics risk.

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